12-Aminododecyl methanethiosulfonate hydrobromide
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Overview
Description
12-Aminododecyl methanethiosulfonate hydrobromide is a chemical compound with the molecular formula C13H30BrNO2S2 and a molecular weight of 376.42 g/mol . It is known for its reactivity with thiols, forming mixed disulfides . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 12-Aminododecyl methanethiosulfonate hydrobromide involves several steps. One common method includes the reaction of dodecylamine with methanethiosulfonate under specific conditions to form the desired product. The reaction typically requires a controlled environment with specific temperature and pH conditions to ensure the proper formation of the compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
12-Aminododecyl methanethiosulfonate hydrobromide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form thiols or other reduced sulfur-containing compounds.
Substitution: The compound can undergo substitution reactions, particularly with nucleophiles, to form different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
12-Aminododecyl methanethiosulfonate hydrobromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent for the modification of thiol groups in various chemical reactions.
Biology: The compound is employed in the study of protein interactions and modifications, particularly in the formation of disulfide bonds.
Industry: The compound is used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 12-Aminododecyl methanethiosulfonate hydrobromide involves its reactivity with thiol groups. The compound reacts specifically and rapidly with thiols to form mixed disulfides, which can alter the structure and function of proteins and other biological molecules . This reactivity is crucial for its applications in modifying and studying biological systems.
Comparison with Similar Compounds
12-Aminododecyl methanethiosulfonate hydrobromide can be compared with other similar compounds, such as:
Methanethiosulfonate derivatives: These compounds share similar reactivity with thiols but may differ in their alkyl chain length or substituents.
Dodecylamine derivatives: These compounds have similar alkyl chains but may have different functional groups, affecting their reactivity and applications.
The uniqueness of this compound lies in its specific combination of an amino group and a methanethiosulfonate group, which provides distinct reactivity and versatility in various applications.
Properties
Molecular Formula |
C13H30BrNO2S2 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
12-methylsulfonothioyloxydodecan-1-amine;hydrobromide |
InChI |
InChI=1S/C13H29NO2S2.BrH/c1-18(15,17)16-13-11-9-7-5-3-2-4-6-8-10-12-14;/h2-14H2,1H3;1H |
InChI Key |
LUJMQZOCHAXGGO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=S)OCCCCCCCCCCCCN.Br |
Origin of Product |
United States |
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